1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine 1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17656667
InChI: InChI=1S/C6H11N3O/c1-5-3-9(4-10-2)8-6(5)7/h3H,4H2,1-2H3,(H2,7,8)
SMILES:
Molecular Formula: C6H11N3O
Molecular Weight: 141.17 g/mol

1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17656667

Molecular Formula: C6H11N3O

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
IUPAC Name 1-(methoxymethyl)-4-methylpyrazol-3-amine
Standard InChI InChI=1S/C6H11N3O/c1-5-3-9(4-10-2)8-6(5)7/h3H,4H2,1-2H3,(H2,7,8)
Standard InChI Key CVNSSAFHAYLHSI-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1N)COC

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The molecular structure of 1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine consists of a five-membered pyrazole ring with substituents at the 1-, 3-, and 4-positions (Figure 1). The methoxymethyl group (-CH₂-O-CH₃) at position 1 introduces steric bulk and polarity, while the methyl group (-CH₃) at position 4 enhances hydrophobic interactions. The amine (-NH₂) at position 3 provides a site for nucleophilic reactions or hydrogen bonding.

Molecular Formula: C₆H₁₁N₃O
Molecular Weight: 141.17 g/mol (calculated based on analogs).
IUPAC Name: 4-methyl-1-(methoxymethyl)-1H-pyrazol-3-amine.

Table 1: Comparative Molecular Data of Pyrazole Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-(Methoxymethyl)-1H-pyrazol-3-amine C₅H₉N₃O127.141-methoxymethyl, 3-amine
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amineC₆H₁₁N₃O141.171-methyl, 5-methoxymethyl
4-Chloro-1-(methoxymethyl)-1H-pyrazol-3-amine C₅H₈ClN₃O161.591-methoxymethyl, 4-chloro

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine can be inferred from methods used for analogous compounds. A plausible route involves:

  • Cyclocondensation: Reacting a β-diketone or acetylene derivative with methylhydrazine to form the pyrazole core.

  • Substitution: Introducing the methoxymethyl group via nucleophilic substitution using chloromethyl methyl ether (MOMCl) under basic conditions .

  • Functionalization: Installing the methyl group at position 4 through alkylation or cross-coupling reactions.

Example Protocol:

  • Step 1: Synthesis of 4-methyl-1H-pyrazol-3-amine via cyclocondensation of acetylacetone with hydrazine hydrate.

  • Step 2: Protection of the amine group followed by methoxymethylation at position 1 using MOMCl and triethylamine.

  • Step 3: Deprotection to yield the final product.

Table 2: Key Reaction Conditions for Pyrazole Derivatives

Reaction StepReagents/ConditionsYield (%)Reference
MethoxymethylationMOMCl, Et₃N, DCM, 0°C to RT65–75
MethylationCH₃I, K₂CO₃, DMF, 60°C70–80

Physicochemical Properties

Predicted Properties

While experimental data for this compound is scarce, properties can be extrapolated from analogs:

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the methoxymethyl and amine groups.

  • Melting Point: Estimated 80–90°C (based on C₆H₁₁N₃O analogs).

  • LogP: ~1.2 (indicating moderate lipophilicity).

Spectroscopic Data

  • IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-O-C ether stretch).

  • ¹H NMR (CDCl₃): δ 2.25 (s, 3H, CH₃), 3.35 (s, 3H, OCH₃), 4.75 (s, 2H, CH₂O), 5.90 (s, 1H, pyrazole-H).

Chemical Reactivity and Functionalization

Nucleophilic Reactions

The 3-amino group participates in condensation reactions, forming Schiff bases with aldehydes or ketones. For example:
RCHO+H2N-PyrazoleRCH=N-Pyrazole+H2O\text{RCHO} + \text{H}_2\text{N-Pyrazole} \rightarrow \text{RCH=N-Pyrazole} + \text{H}_2\text{O}
This reactivity is pivotal in generating derivatives for biological screening.

Electrophilic Substitution

The methyl group at position 4 undergoes halogenation under radical conditions, enabling further functionalization.

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